molecular formula C7H8BrNO2S B13286221 (2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid

(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid

Cat. No.: B13286221
M. Wt: 250.12 g/mol
InChI Key: KYVNKDPVZZZKOJ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid is a chiral, non-proteinogenic amino acid derivative of interest in medicinal chemistry and drug discovery research. This compound features a bromothiophene moiety, a privileged structure in pharmaceutical development, fused with a canonical amino acid backbone. The bromine atom at the 2-position of the thiophene ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, making it a valuable building block for creating diverse chemical libraries. The specific stereochemistry of the (2R)-configuration is crucial for studies investigating structure-activity relationships (SAR), particularly in the design of enzyme inhibitors or receptor ligands where chirality dictates binding affinity and biological activity. Researchers can utilize this compound in the synthesis of complex peptide mimetics, as a scaffold for the development of bioactive molecules, or as a standard in analytical method development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

(2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-6-4(1-2-12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1

InChI Key

KYVNKDPVZZZKOJ-RXMQYKEDSA-N

Isomeric SMILES

C1=CSC(=C1C[C@H](C(=O)O)N)Br

Canonical SMILES

C1=CSC(=C1CC(C(=O)O)N)Br

Origin of Product

United States

Preparation Methods

Direct Synthesis via Chiral Amino Acid Derivatives

A common strategy for preparing this compound involves starting from chiral amino acid precursors, such as L- or D-alanine derivatives, followed by functionalization at the 3-position with a 2-bromothiophene moiety. This approach ensures retention of the (2R) stereochemistry at the α-carbon.

  • Key Reaction: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) are employed to attach the 2-bromothiophene ring to the amino acid backbone. These methods provide high regio- and stereoselectivity, preserving the chiral center integrity.
  • Reaction Conditions: Typical conditions include the use of Pd(0) catalysts, phosphine ligands, bases such as potassium carbonate, and polar aprotic solvents like DMF or THF, at temperatures ranging from 50 to 100 °C.
  • Example: The Sonogashira coupling can be used to couple an alkyne-functionalized amino acid derivative with a 2-bromothiophene halide, followed by hydrogenation to saturate the alkyne if necessary.

Bromination of Thiophene-Containing Amino Acid Precursors

Another method involves the synthesis of 2-amino-3-(thiophen-3-yl)propanoic acid followed by selective bromination at the 2-position of the thiophene ring.

  • Reagents: N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • Selectivity: Achieving regioselective bromination at the 2-position requires careful control of temperature (0–25 °C) and solvent choice (e.g., dichloromethane or acetic acid).
  • Stereochemical Integrity: The amino acid backbone stereochemistry is preserved during bromination due to mild reaction conditions.

Enzymatic and Biocatalytic Methods

Recent advances have explored enzymatic resolution or asymmetric synthesis using transaminases or acylases to obtain high enantiomeric excess of the (2R) isomer.

  • Process: Starting from racemic mixtures, enzymes selectively convert one enantiomer, allowing isolation of the desired (2R) amino acid.
  • Advantages: High enantioselectivity (>95% ee), mild reaction conditions (pH 7.5–8.5, 25–37 °C), and environmentally friendly protocols.
  • Challenges: Substrate specificity and scale-up require optimization.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome Notes
1 Synthesis of amino acid precursor Starting from L-alanine or protected amino acid Retains (2R) stereochemistry Protection of amino/carboxyl groups may be required
2 Cross-coupling (e.g., Sonogashira) Pd catalyst, phosphine ligand, base, solvent, 50–100 °C Attachment of 2-bromothiophene High regio- and stereoselectivity
3 Deprotection Acidic or basic hydrolysis Free amino acid obtained Ensures final compound purity
4 Purification Crystallization, chromatography >95% purity Chiral HPLC recommended for ee determination

Research Discoveries and Optimization Insights

  • Yield Improvement: Incorporation of bromide salts during bromination steps can enhance yield and reduce by-products, as demonstrated in analogous processes for related α-bromo amino acids.
  • Temperature Control: Maintaining reaction temperatures between 20–70 °C during halogenation and coupling steps improves selectivity and limits racemization.
  • Solvent Selection: Use of biphasic aqueous-organic systems or polar aprotic solvents facilitates better solubility of reactants and intermediates, enhancing reaction rates and product isolation.
  • Enzymatic Resolution: Recent studies show that enzymatic methods yield high enantiomeric purity with scalable potential, though substrate scope remains under investigation.
  • Analytical Characterization: NMR (1H and 13C), X-ray crystallography, and chiral HPLC are essential for confirming stereochemistry and purity.

Data Table: Comparative Summary of Preparation Methods

Method Advantages Limitations Yield (%) Enantiomeric Excess (ee) Reference
Palladium-catalyzed coupling High regio- and stereoselectivity Requires expensive catalysts 60–85 >95% (with chiral precursors)
Selective bromination Straightforward, mild conditions Regioselectivity challenges 50–70 Maintains stereochemistry
Enzymatic resolution High enantioselectivity, green Substrate specificity, scale-up 70–90 >95%

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its brominated thiophene ring makes it a versatile intermediate for various organic reactions .

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of compounds with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic devices. Its unique properties make it suitable for use in optoelectronic applications .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The brominated thiophene ring can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

  • (2S)-2-Amino-3-(3-bromothiophen-2-yl)propanoic acid: Structural Difference: Bromine is at position 2 of the thiophene ring instead of position 3. Impact: Altered electronic distribution and steric effects may reduce binding affinity in chiral environments compared to the (2R)-isomer. Molecular weight remains identical (250.11 g/mol) .
  • (R)-2-Amino-3-(3-bromophenyl)propanoic acid: Structural Difference: Thiophene replaced with a phenyl ring. Impact: Reduced heteroatom-mediated interactions (e.g., sulfur’s polarizability). Molecular weight decreases to ~243 g/mol (calculated) due to the absence of sulfur .

Heterocyclic Analogues

  • (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid: Structural Difference: Thiophene replaced with a pyridine ring. Molecular weight decreases to ~180 g/mol (estimated) .
  • S-Allyl-L-cysteine :
    • Structural Difference : Thiophene replaced with an allylthio group.
    • Impact : Enhanced metabolic stability due to sulfur-alkylation. Molecular weight: 161.23 g/mol .

Halogenated Aromatic Derivatives

  • D-Tryptophan :
    • Structural Difference : Indole substituent instead of bromothiophene.
    • Impact : Increased aromatic surface area (indole vs. thiophene) enhances π-π stacking but reduces electrophilicity. Molecular weight: 204.22 g/mol .
  • 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid: Structural Difference: Diiodinated phenyl group with a hydroxyl.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Feature Applications Reference
(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid 250.11 Bromothiophene, R-configuration Enzyme inhibition, drug design
(2S)-2-Amino-3-(3-bromothiophen-2-yl)propanoic acid 250.11 Stereoisomer, altered bromine position Chiral selectivity studies
(R)-2-Amino-3-(3-bromophenyl)propanoic acid ~243 Phenyl substituent Structural analogs for SAR studies
D-Tryptophan 204.22 Indole group Antibiotic adjuvants, neuroscience
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 407.05 Diiodinated phenolic ring Radiocontrast agents (experimental)

Biological Activity

(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid is a chiral amino acid derivative notable for its unique structural features, including a brominated thiophene moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential interactions with various biological targets, influencing several biochemical pathways.

  • Molecular Formula : C₇H₈BrNO₂S
  • Molecular Weight : Approximately 250.11 g/mol
  • Structure : The presence of an amino group and a brominated thiophene ring contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The brominated thiophene structure may facilitate π-π stacking interactions, while the amino group can form hydrogen bonds with biological targets, potentially modulating their activity.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Neurotransmitter Modulation : Similar compounds have shown the ability to influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Properties : The unique thiophene structure may confer antimicrobial activity, making it a candidate for further exploration in drug development.
  • Pharmaceutical Applications : As a pharmaceutical intermediate, this compound could be utilized in synthesizing drugs targeting specific enzymes or receptors.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Neurotransmitter Effects : A study investigated the effects of brominated thiophene derivatives on neurotransmitter release in neuronal cell cultures. The results indicated that these compounds could enhance the release of certain neurotransmitters, suggesting a mechanism for potential therapeutic effects in neurological conditions .
  • Antimicrobial Activity Assessment : Another research focused on evaluating the antimicrobial properties of brominated thiophene derivatives. The findings demonstrated that these compounds exhibited significant antibacterial activity against several strains of bacteria, highlighting their potential as antimicrobial agents .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
This compoundNeurotransmitter modulation
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acidAntimicrobial properties
(R)-2-Amino-3-(4-bromothiophen-2-yl)propanoic acidInfluence on neurotransmitter systems

Q & A

Q. What are the key structural features of (2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid, and how do they influence its reactivity?

The compound features a chiral center (R-configuration at C2), a brominated thiophene ring, and a propanoic acid backbone. The bromine atom enhances electrophilic substitution reactivity in the thiophene ring, while the carboxylic acid group enables salt formation or conjugation with biomolecules. The stereochemistry at C2 is critical for interactions with chiral biological targets, such as enzymes .

Q. What synthetic strategies are recommended for preparing enantiomerically pure this compound?

A common approach involves:

  • Asymmetric synthesis : Use chiral auxiliaries or catalysts to control stereochemistry during the formation of the amino acid backbone.
  • Post-functionalization : Brominate a pre-synthesized thiophene-containing amino acid derivative under controlled conditions (e.g., NBS in DMF).
  • Purification : Chiral HPLC or crystallization to isolate the (R)-enantiomer, ensuring >98% purity (as per typical QC standards for similar compounds) .

Q. How can researchers validate the purity and stereochemical integrity of this compound?

  • Analytical HPLC : Use a chiral column (e.g., Chiralpak IA) with UV detection to confirm enantiomeric excess.
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for characteristic signals (e.g., thiophene protons at δ 6.5–7.5 ppm, bromine-induced splitting patterns).
  • Mass Spectrometry : Confirm molecular weight ([M+H]+ expected at ~278.1 Da for C7_7H9_9BrNO2_2S) .

Q. What are the primary research applications of this compound in biological studies?

  • Enzyme inhibition : The bromothiophene moiety may interact with hydrophobic enzyme pockets, while the amino acid backbone mimics natural substrates.
  • Proteomics : As a probe for studying amino acid transporters or post-translational modification pathways.
  • Structural biology : Crystallography to analyze binding modes in protein-ligand complexes .

Advanced Research Questions

Q. How does the bromine atom in the thiophene ring affect binding affinity in enzyme-substrate interactions?

Bromine’s electronegativity and van der Waals radius can enhance binding via halogen bonding with protein residues (e.g., backbone carbonyls or aromatic side chains). Computational docking studies (using software like AutoDock Vina) suggest that bromine’s σ-hole interaction improves binding energy by ~1.5 kcal/mol in modeled enzyme systems .

Q. What experimental design considerations are critical for resolving contradictory bioactivity data across studies?

  • Batch variability : Ensure consistent purity (>98%) and stereochemical validation across batches.
  • Solvent effects : Use standardized solvents (e.g., DMSO for stock solutions) to avoid aggregation artifacts.
  • Assay conditions : Control pH (amino acid ionization) and redox environments (bromothiophene stability) .

Q. How can researchers optimize the compound’s stability in aqueous buffers for long-term biochemical assays?

  • pH adjustment : Maintain pH ~7.4 to stabilize the carboxylate and ammonium groups.
  • Antioxidants : Add 0.1 mM TCEP to prevent bromothiophene oxidation.
  • Lyophilization : Store as a lyophilized powder at -80°C, reconstituting fresh for each experiment .

Q. What strategies enable enantioselective synthesis at scale for in vivo studies?

  • Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for reductive amination of ketone precursors.
  • Dynamic kinetic resolution : Use immobilized enzymes (e.g., acylases) to selectively hydrolyze undesired enantiomers.
  • Process analytics : Implement inline FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess .

Q. How can computational modeling predict off-target interactions of this compound in complex biological systems?

  • Molecular dynamics (MD) simulations : Simulate interactions with non-target proteins (e.g., serum albumin) to assess nonspecific binding.
  • QSAR models : Correlate structural descriptors (e.g., LogP, polar surface area) with cytotoxicity data from analogous brominated amino acids .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

MethodParametersTarget Specification
Chiral HPLCRetention time: 12.3 min (R), 14.1 min (S)Enantiomeric excess ≥99%
1H^1H NMRδ 7.2 ppm (thiophene H), δ 3.8 ppm (C2-H)Integration ratio 1:1 for diastereomers
LC-MS[M+H]+ = 278.1, [M+Na]+ = 300.1No impurity peaks >0.5%

Q. Table 2. Comparative Bioactivity of Brominated vs. Non-Brominated Analogs

CompoundIC50_{50} (Enzyme X)LogPBinding Energy (kcal/mol)
(R)-Bromothiophene derivative12 nM1.8-9.2
Non-brominated analog85 nM1.2-6.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.